4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol
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Overview
Description
4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol is a fluorinated pyrrole derivative. Fluorinated pyrroles are known for their significant biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol involves several steps:
Pyrrole Formation: The pyrrole ring can be synthesized through cyclization reactions involving appropriate precursors.
Silylation: The triisopropylsilyl group is introduced to protect the hydroxyl group during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxidized pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of insecticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its chemical stability.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-fluoropyrrole: A simpler fluorinated pyrrole with similar biological activities.
4-fluoropyridine: A fluorinated pyridine with applications in medicinal chemistry.
Uniqueness
4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol is unique due to the presence of the triisopropylsilyl group, which provides additional chemical stability and protection during synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-fluoro-2-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2OSi/c1-10(2)22(11(3)4,12(5)6)20-13(7)8-14-16(18)15(21)9-19-17(14)20/h8-12,21H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCYGUFESNKOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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